molecular formula C10H3F18I B1305584 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane CAS No. 53638-10-1

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane

Cat. No.: B1305584
CAS No.: 53638-10-1
M. Wt: 592.01 g/mol
InChI Key: ZDRHSXVFEQIXGS-UHFFFAOYSA-N
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Description

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is a chemical compound with the molecular formula C10H3F18I. It is characterized by the presence of iodine and perfluorinated butyl groups attached to an ethane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane can be synthesized through a multi-step process involving the reaction of perfluoro-n-butyl iodide with ethylene. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane involves its interaction with molecular targets and pathways within a given system. The compound’s perfluorinated butyl groups contribute to its unique properties, such as high stability and resistance to degradation. These properties enable it to interact with specific molecular targets, leading to various effects depending on the application .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-1,2-bis(perfluoro-n-hexyl)ethane
  • 1-Iodo-1,2-bis(perfluoro-n-octyl)ethane
  • 1-Iodo-1,2-bis(perfluoro-n-decyl)ethane

Uniqueness

1-Iodo-1,2-bis(perfluoro-n-butyl)ethane is unique due to its specific chain length and the presence of iodine. This combination imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-5-iododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F18I/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2(29)4(13,14)6(17,18)8(21,22)10(26,27)28/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRHSXVFEQIXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F18I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379418
Record name 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53638-10-1
Record name 1-Iodo-1,2-bis(perfluoro-n-butyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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